molecular formula C23H24N4O3S B3412848 5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941247-67-2

5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B3412848
CAS No.: 941247-67-2
M. Wt: 436.5 g/mol
InChI Key: YIFCJCRRIBIOPD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Oxazole Ring: : A common starting point involves a cyclization reaction to form the 1,3-oxazole ring, often using a precursor such as α-haloketones and an amide.

  • Substitution Reactions: : Introducing the benzylamino group via substitution reactions, typically employing reagents like benzylamine under controlled conditions.

  • Sulfonylation: : The piperidine sulfonyl group is introduced through a sulfonation reaction using sulfonyl chlorides under mild acidic or basic conditions.

  • Nitrile Introduction: : The carbonitrile group is often introduced through a nucleophilic substitution reaction using cyanide salts.

Industrial Production Methods

In an industrial setting, this compound can be synthesized using automated reactors to handle the multistep process, ensuring precise control over reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form oxides or related compounds.

  • Reduction: : It is susceptible to reduction, particularly at the nitrile and oxazole functional groups, to form corresponding amines and hydroxyl compounds.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can modify its aromatic rings and nitrogen-containing groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or permanganate (KMnO₄).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

  • Oxidation: : Formation of oxides and quinones.

  • Reduction: : Conversion to primary amines and alcohols.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has numerous scientific research applications across different fields:

Chemistry

Used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for drug discovery and material science.

Biology

Studied for its potential biological activities, such as enzyme inhibition or receptor modulation, which may have implications in treating diseases.

Medicine

Explored for its pharmacological properties, possibly serving as a lead compound for developing new therapeutic agents.

Industry

Employed in the production of specialty chemicals, dyes, and polymers due to its versatile reactive groups.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with specific molecular targets:

  • Molecular Targets: : It may interact with enzymes or receptors, modulating their activity.

  • Pathways Involved: : Engages in biochemical pathways related to signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzylamino)-2-(4-hydroxyphenyl)-1,3-oxazole-4-carbonitrile: : Similar structure with a hydroxy group instead of a sulfonyl.

  • 5-(Aminomethyl)-2-{4-[(4-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile: : Variation in the piperidine substitution.

Highlighting Uniqueness

  • 5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile: stands out due to its specific combination of functional groups, offering unique reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-(benzylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-17-11-13-27(14-12-17)31(28,29)20-9-7-19(8-10-20)22-26-21(15-24)23(30-22)25-16-18-5-3-2-4-6-18/h2-10,17,25H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFCJCRRIBIOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Reactant of Route 3
5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Reactant of Route 5
5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Reactant of Route 6
5-(Benzylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

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